molecular formula C19H16ClNO B1451941 2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-47-3

2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1451941
CAS No.: 1160253-47-3
M. Wt: 309.8 g/mol
InChI Key: RBJYJDGGCQOJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazines and other heterocyclic compounds have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In general, quinoline derivatives can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through experimental methods .

Scientific Research Applications

Reactivity and Synthetic Applications

  • Synthesis and Organometallic Reactions

    Studies have explored the reactivity of related quinoline compounds with palladium, demonstrating complex formation and reactions with alkynes. These reactions yield organometallic compounds with potential applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989). Another study focused on the derivatization of alcohols using a quinoline-based reagent, highlighting its utility in high-performance liquid chromatography for sensitive fluorescence detection (Yoshida, Moriyama, & Taniguchi, 1992).

  • Catalytic Applications

    Research into chiral Pt(II)/Pd(II) pincer complexes, incorporating quinoline derivatives, has shown promise in catalytic asymmetric reactions. These studies underline the importance of C–H⋯Cl hydrogen bonding in enhancing catalytic performance (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Photophysical and Materials Science Applications

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, materials science, and as catalysts in organic synthesis .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-4-7-17-15(8-11)16(19(20)22)10-18(21-17)14-6-5-12(2)13(3)9-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJYJDGGCQOJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.